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Introduction
GSK8175, also known as GSK2878175, is a second-generation, non-nucleoside inhibitor of the

hepatitis C virus (HCV) NS5B polymerase.[1][2] It was developed to overcome the metabolic

liabilities of its predecessor, GSK5852, which exhibited a short plasma half-life in humans due

to facile benzylic oxidation.[1][3] GSK8175, a sulfonamide-N-benzoxaborole analog, was

specifically designed for improved metabolic stability and has demonstrated potent, pan-

genotypic antiviral activity.[1][4] This guide provides a comprehensive overview of the available

pharmacokinetic and metabolic data for GSK8175, intended to inform further research and

development.

Pharmacokinetics
GSK8175 exhibits a favorable pharmacokinetic profile characterized by low clearance in

preclinical species and a long half-life in humans, supporting its potential for less frequent

dosing regimens.[1][2]

Preclinical Pharmacokinetics
GSK8175 has been shown to have low in vivo clearance across multiple preclinical species, a

significant improvement over its predecessor.[1] This low clearance is attributed to the
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replacement of the metabolically labile N-benzyl boronic acid moiety with a more stable N-

benzoxaborole structure.[1]

Table 1: Preclinical Pharmacokinetic Parameters of GSK8175

Species Clearance (mL/min/kg) Bioavailability (%)

Mouse Low 43-82

Rat Low 43-82

Dog Low 43-82

Monkey Low Not Reported

Data sourced from Chong et

al., 2019.[1]

Human Pharmacokinetics
In clinical studies, GSK8175 has demonstrated a long plasma half-life of 60-63 hours in both

healthy volunteers and subjects with chronic hepatitis C.[2] This extended half-life is consistent

with the design strategy of minimizing metabolic clearance.[1] A first-in-human study

(NCT01879462) was conducted to evaluate the safety, tolerability, and pharmacokinetics of

single and repeat escalating oral doses of GSK8175 in healthy subjects.[5]

Table 2: Human Pharmacokinetic Parameters of GSK8175 (Oral Administration)

Parameter Value Population

Half-life (t½) 60-63 hours Chronic Hepatitis C Subjects

Data sourced from a clinical

study of GSK2878175.[2]

Note: Detailed quantitative data for Cmax, AUC, and Volume of Distribution from human clinical

trials are not yet fully published in the reviewed literature.

Metabolism
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The metabolic profile of GSK8175 was a key consideration in its design, aiming to eliminate the

primary metabolic pathway responsible for the rapid clearance of its predecessor, GSK5852.[1]

Metabolic Pathway of the Predecessor (GSK5852)
The primary metabolic liability of GSK5852 was the facile oxidation of its benzylic carbon,

leading to C-N bond cleavage.[1] This resulted in the formation of a major circulating metabolite

with a long half-life and higher exposure than the parent drug, raising potential safety concerns.

[1][6]
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Caption: Metabolic pathway of the predecessor compound, GSK5852.

Metabolism of GSK8175
GSK8175, as a sulfonamide-N-benzoxaborole, was designed to be resistant to the benzylic

oxidation that plagued GSK5852.[1] While specific metabolites of GSK8175 have not been

extensively detailed in the available literature, the proposed metabolic fate of benzoxaboroles,

in general, involves oxidative deboronation.[3] This pathway would lead to the cleavage of the

boron-carbon bond.[3] Additionally, studies on N-aryl sulfonamides suggest that metabolic

hydrolysis of the sulfonamide bond can occur, particularly with electron-deficient aryl rings.[7]
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Caption: Postulated metabolic pathways for GSK8175.

No inhibition of the cytochrome P450 (CYP) isoform 2C9 was observed for GSK8175,

suggesting a lower potential for drug-drug interactions mediated by this enzyme.

Experimental Protocols
Detailed experimental methodologies for the key pharmacokinetic and metabolism studies are

crucial for the replication and extension of these findings.

Preclinical Pharmacokinetic Studies
In vivo pharmacokinetic parameters in preclinical species were determined following

intravenous and oral administration.
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Caption: General workflow for preclinical pharmacokinetic studies.

Methodology Details:

Animals: Studies were conducted in various preclinical species including mice, rats, dogs,

and monkeys.[1]

Dosing: Intravenous doses were typically administered in formulations containing DMSO and

cyclodextrins. Oral doses were administered in similar vehicles.[1]

Sample Analysis: Plasma concentrations of GSK8175 were quantified using validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-

life, and bioavailability were calculated using standard non-compartmental analysis.
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In Vitro Metabolism Studies
In vitro assays are essential for elucidating metabolic pathways and identifying the enzymes

involved.
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Caption: General workflow for in vitro metabolism studies.

Methodology Details:

Systems:In vitro metabolism is typically studied using liver microsomes or hepatocytes from

various species, including humans.

Metabolite Identification: Metabolites are identified and characterized using high-resolution

mass spectrometry techniques.

Enzyme Phenotyping: The specific cytochrome P450 enzymes responsible for metabolism

are identified using recombinant human CYP enzymes and/or selective chemical inhibitors.

Conclusion
GSK8175 represents a significant advancement in the development of non-nucleoside HCV

NS5B polymerase inhibitors, primarily due to its intelligently designed metabolic stability. Its

long half-life in humans and low clearance in preclinical species underscore the success of the

strategy to mitigate the metabolic liabilities of its predecessor. While the primary metabolic

pathways are postulated to involve oxidative deboronation and potentially sulfonamide

hydrolysis, further studies are required to definitively identify and quantify the metabolites of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15563726?utm_src=pdf-body-img
https://www.benchchem.com/product/b15563726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GSK8175. The detailed pharmacokinetic and metabolic understanding of this compound is

essential for its continued development and potential clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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